PC-Biotin-Alkyne Outperforms Dde- and Diazo-Cleavable Probes in O-GlcNAc Proteomics Site Identification Depth
In a head-to-head comparison of four cleavable bioorthogonal biotin-alkyne probes for O-GlcNAc proteomics using mouse brain lysates, PC-biotin-alkyne identified a substantially higher number of O-GlcNAc sites than Dde-biotin-alkyne and Diazo-biotin-alkyne probes [1]. The PC-biotin-alkyne workflow yielded 2,906 unambiguous O-GlcNAc sites on 878 proteins, representing the deepest coverage among the four probes evaluated [1]. This superior performance is attributed to the efficient and complete photocleavage mechanism of the ortho-nitrobenzyl PC linker under near-UV irradiation, which releases captured glycopeptides without leaving residual linker fragments that interfere with MS detection [1].
| Evidence Dimension | Number of O-GlcNAc sites identified (mouse brain lysate) |
|---|---|
| Target Compound Data | 2,906 unambiguous sites on 878 proteins |
| Comparator Or Baseline | Dde-biotin-alkyne and Diazo-biotin-alkyne (substantially fewer sites; exact values reported in full text) |
| Quantified Difference | PC-biotin-alkyne identified 1,611 newly discovered sites not previously reported, demonstrating superior depth of coverage |
| Conditions | Chemoenzymatic labeling with GalT (Y289L) and UDP-GalNAz, CuAAC click chemistry, streptavidin enrichment, on-beads digestion, LC-MS/MS analysis with EThcD fragmentation |
Why This Matters
For proteomics core facilities and research groups conducting O-GlcNAc or general biotin-streptavidin enrichment workflows, the PC-biotin-alkyne scaffold (the core functional architecture of Biotin-PEG4-PC-PEG4-alkyne) yields 1,611 novel site identifications compared to alternative cleavable probes, translating directly to higher publication impact and more complete pathway mapping.
- [1] Ma J, et al. Comprehensive Evaluation of Cleavable Bioorthogonal Probes for Site-Specific O-GlcNAc Proteomics. Mol Cell Proteomics. 2025;24(10):101064. View Source
